1-[(2-fluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties. The compound’s structure includes a pyrazole ring, a carboxamide group, and two fluorophenyl groups, making it a molecule of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-fluorophenol with a suitable alkylating agent to form 2-fluorophenoxyalkane. This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. The pyrazole ring and carboxamide group play crucial roles in stabilizing the compound-target complex, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds to 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE include other fluorinated pyrazole derivatives and carboxamides. These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of fluorine atoms in 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it distinct from its analogs .
Similar Compounds
- 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- 1-(2-Fluorophenyl)-3-(3-fluorophenyl)-1H-pyrazole-5-carboxamide
- 1-(2-Fluorophenyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
Properties
Molecular Formula |
C17H13F2N3O2 |
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Molecular Weight |
329.30 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13F2N3O2/c18-12-5-1-3-7-14(12)20-17(23)15-9-10-22(21-15)11-24-16-8-4-2-6-13(16)19/h1-10H,11H2,(H,20,23) |
InChI Key |
YKYKHSJHVKFPDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F)F |
Origin of Product |
United States |
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